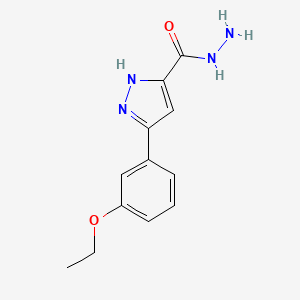

3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Description

Significance of Pyrazole (B372694) Derivatives in Medicinal Chemistry and Bioactive Compounds

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide array of pharmacological activities. nih.gov The pyrazole ring is considered a "privileged scaffold" due to its ability to bind to various biological targets with high affinity. This has led to the development of numerous commercially successful drugs. nih.gov

The versatility of the pyrazole core allows for structural modifications that can fine-tune its biological activity. Pyrazole-containing compounds have demonstrated a broad spectrum of therapeutic effects, including:

Anti-inflammatory and Analgesic: Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), features a pyrazole core and is used to treat arthritis and acute pain. ijnrd.org

Anticancer: Several pyrazole derivatives have been investigated for their potential to inhibit cancer cell growth by targeting various enzymes and signaling pathways involved in tumorigenesis. nih.govresearchgate.net

Antimicrobial: The pyrazole nucleus is a key component in many compounds exhibiting antibacterial and antifungal properties. ijnrd.orgnih.gov

Anticonvulsant and Antidepressant: Research has also explored the potential of pyrazole derivatives in treating neurological and psychiatric disorders. ijnrd.org

The diverse biological activities of pyrazole derivatives are attributed to the unique electronic and steric properties of the pyrazole ring, which can be readily modified to optimize their interaction with specific biological targets.

Overview of Pyrazole-5-Carbohydrazide Scaffolds in Research

Within the vast family of pyrazole derivatives, the pyrazole-5-carbohydrazide scaffold has emerged as a particularly interesting area of research. The carbohydrazide (B1668358) moiety (-CONHNH2) at the 5-position of the pyrazole ring provides an additional site for chemical modification, allowing for the synthesis of a wide range of derivatives with diverse biological activities. sigmaaldrich.com

Research into pyrazole-5-carbohydrazide scaffolds has revealed their potential in several therapeutic areas. For instance, studies have shown that derivatives of this scaffold can exhibit significant anticancer activity. A series of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives were synthesized and found to inhibit the growth of A549 lung cancer cells. nih.gov The structure-activity relationship studies indicated that the lipophilicity of the compounds played a crucial role in their anticancer efficacy.

Furthermore, the carbohydrazide group can be used as a synthon to create more complex heterocyclic systems, such as 1,3,4-oxadiazoles and Schiff bases, which themselves have a broad range of pharmacological properties. This synthetic flexibility makes the pyrazole-5-carbohydrazide scaffold a valuable building block in drug discovery.

Scope and Research Focus on 3-(3-Ethoxyphenyl)-1H-Pyrazole-5-Carbohydrazide

While extensive research has been conducted on the broader class of pyrazole-5-carbohydrazides, the specific compound 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide remains a relatively underexplored molecule. The research focus on this particular compound is driven by the unique combination of its structural features: the pyrazole-5-carbohydrazide core, which is known to be biologically active, and the 3-(3-ethoxyphenyl) substituent.

The ethoxy group at the meta-position of the phenyl ring can influence the compound's lipophilicity and its ability to form hydrogen bonds, which are critical for its interaction with biological targets. The presence of this group may confer specific pharmacological properties that differ from other 3-aryl-pyrazole-5-carbohydrazide derivatives.

Current research efforts are likely directed towards the synthesis and characterization of 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide and its derivatives, followed by a systematic evaluation of their biological activities. Based on the known activities of related compounds, the primary areas of investigation for this molecule would include its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The table below outlines the potential research directions for this compound, based on the activities of structurally similar pyrazole-5-carbohydrazide derivatives.

| Potential Biological Activity | Rationale Based on Analogous Compounds | Key Research Steps |

|---|---|---|

| Anticancer | Many 3-aryl-1H-pyrazole-5-carbohydrazide derivatives have shown cytotoxicity against various cancer cell lines, such as A549 (lung), MCF-7 (breast), and HepG2 (liver). researchgate.netnih.gov | Synthesis of derivatives, in vitro screening against a panel of cancer cell lines, and mechanism of action studies. |

| Antimicrobial | The pyrazole scaffold is a known pharmacophore in antimicrobial agents. The carbohydrazide moiety can be converted to other heterocycles known for their antibacterial and antifungal properties. ijnrd.orgnih.gov | Synthesis of derivatives, screening against a range of pathogenic bacteria and fungi, and determination of minimum inhibitory concentrations (MIC). |

| Anti-inflammatory | The pyrazole core is present in several anti-inflammatory drugs. The specific substitution pattern of 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide may modulate cyclooxygenase (COX) enzyme activity. ijnrd.org | In vitro assays for COX-1 and COX-2 inhibition, and in vivo studies using animal models of inflammation. |

The exploration of 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide represents a focused effort to expand the chemical space of bioactive pyrazoles. Future research will be crucial in elucidating the specific biological properties of this compound and determining its potential as a lead molecule for the development of new therapeutic agents.

Properties

IUPAC Name |

3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-2-18-9-5-3-4-8(6-9)10-7-11(16-15-10)12(17)14-13/h3-7H,2,13H2,1H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGNMCTZTHMXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401328071 | |

| Record name | 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24788929 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

307351-07-1 | |

| Record name | 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-(3-Ethoxyphenyl)-1H-Pyrazole-5-Carbohydrazide

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, readily available starting materials. The primary disconnections for 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involve the carbohydrazide (B1668358) functional group and the pyrazole (B372694) ring itself.

Carbohydrazide Disconnection: The most apparent disconnection is at the amide C-N bond of the carbohydrazide moiety. This transformation, known as hydrazinolysis, points to a precursor ester, specifically an alkyl 3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxylate. This step simplifies the target by removing the reactive hydrazinyl group.

Pyrazole Ring Disconnection: The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can be disconnected via several routes. A standard and highly effective approach for synthesizing 3,5-disubstituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648). In this case, the precursor would be an ethyl 2,4-dioxo-4-(3-ethoxyphenyl)butanoate.

1,3-Dicarbonyl Disconnection: The diketoester intermediate can be further disconnected via a Claisen condensation reaction. This leads back to two fundamental building blocks: 3-ethoxyacetophenone and a source of the carboxylate group, such as diethyl oxalate.

This analysis reveals a convergent synthetic strategy starting from 3-ethoxyacetophenone, diethyl oxalate, and hydrazine hydrate (B1144303).

Classical and Modern Synthetic Approaches to Pyrazole-5-Carbohydrazide Core Structures

The synthesis of the pyrazole-5-carbohydrazide scaffold can be achieved through various methodologies, ranging from efficient one-pot procedures to more traditional stepwise sequences.

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. mdpi.comut.ac.ir For pyrazole synthesis, MCRs typically involve the combination of three or more starting materials to form the heterocyclic core. nih.govorganic-chemistry.org

A common three-component approach for polysubstituted pyrazoles involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative. organic-chemistry.org These reactions often proceed through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and subsequent aromatization sequence. organic-chemistry.org While not directly reported for the title compound, this strategy is a powerful tool for generating diverse pyrazole libraries. For instance, dihydropyrano[2,3-c]pyrazole derivatives have been synthesized in high yields via a one-pot reaction of aldehydes, malononitrile (B47326), ethyl acetoacetate, and hydrazine hydrate. ut.ac.ir

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

| Four-Component | Aromatic aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Preheated fly-ash, Water, 70-80°C | Dihydropyrano[2,3-c]pyrazoles | ut.ac.ir |

| Three-Component | Aldehyde, 1,3-Dicarbonyl, Diazo compound/Tosyl hydrazone | Molecular oxygen, Metal-free | 3,4,5-Trisubstituted Pyrazoles | organic-chemistry.org |

| Four-Component | 6-amino-1,3-dimethyluracil, N,N-dimethylformamide dimethyl acetal, Pyrazole-4-carbaldehyde, Aromatic amine | Ionic liquid [Bmim]FeCl4 | Pyrazole-based pyrimido[4,5-d]pyrimidines | mdpi.com |

This table presents examples of multicomponent reactions used to synthesize various pyrazole-containing heterocyclic systems.

A more conventional and highly reliable method for synthesizing 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide follows the pathway identified in the retrosynthetic analysis.

Step 1: Synthesis of the 1,3-Dicarbonyl Intermediate The synthesis begins with a Claisen condensation between 3-ethoxyacetophenone and diethyl oxalate. This reaction is typically performed in the presence of a strong base, such as sodium ethoxide, to generate the enolate of the acetophenone (B1666503), which then acts as a nucleophile. The resulting product is ethyl 2,4-dioxo-4-(3-ethoxyphenyl)butanoate. nih.gov

Step 2: Cyclocondensation to Form the Pyrazole Ring The intermediate diketoester is then reacted with hydrazine hydrate. nih.govnih.gov The reaction proceeds via nucleophilic attack of the hydrazine at the ketone carbonyls, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. This step forms ethyl 3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxylate. The regioselectivity of this reaction is generally high, leading predominantly to the desired 3,5-disubstituted isomer. nih.gov An alternative, widely used route involves the reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with hydrazine hydrate. researchgate.netnih.govijraset.comakademisains.gov.my The chalcone, prepared from an acetophenone and a benzaldehyde, cyclizes with hydrazine to form a pyrazoline, which can then be oxidized to the pyrazole. akademisains.gov.my

The final step in the synthesis of the title compound is the conversion of the ethyl ester to the carbohydrazide. This is achieved through hydrazinolysis, a reaction where the ester is treated with an excess of hydrazine hydrate, often in a protic solvent like ethanol, under reflux conditions. nih.gov The reaction is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the ethoxy group from the ester to form the stable carbohydrazide. ajgreenchem.comresearchgate.net This transformation is generally high-yielding and is a standard method for preparing hydrazide derivatives from their corresponding esters. nih.govmdpi.com

Derivatization Strategies of the 3-(3-Ethoxyphenyl)-1H-Pyrazole-5-Carbohydrazide Scaffold

The carbohydrazide moiety is a versatile functional group that serves as a key handle for further molecular elaboration. nih.gov

The terminal -NH2 group of the carbohydrazide is nucleophilic and can readily react with various electrophiles, allowing for the synthesis of a wide range of derivatives.

Formation of Hydrazones (Schiff Bases): One of the most common derivatizations is the condensation reaction with aldehydes or ketones. mdpi.com This reaction, typically carried out in an alcoholic solvent with an acid catalyst, yields N'-arylidene or N'-alkylidene-1H-pyrazole-5-carbohydrazides, commonly known as hydrazones or Schiff bases. researchgate.netscielo.org.co These reactions are fundamental in creating diverse molecular libraries from a common carbohydrazide precursor. mdpi.comiucr.org

Reaction with Isothiocyanates: The carbohydrazide can react with isothiocyanates to form thiosemicarbazide (B42300) derivatives. This involves the nucleophilic addition of the terminal amino group to the electrophilic carbon of the isothiocyanate. mdpi.comekb.eg

Cyclization to form other Heterocycles: The carbohydrazide functional group is a valuable precursor for synthesizing other five-membered heterocyclic rings. For example, reaction with carbon disulfide in the presence of a base can lead to the formation of 1,3,4-oxadiazole-2-thiones. nih.gov Similarly, reaction with orthoesters or other reagents can be used to construct 1,2,4-triazole (B32235) rings.

N-Glycosylation: Reaction of the pyrazole carbohydrazide with various sugars (e.g., D-glucose) can lead to the formation of novel N-glycoside derivatives. nih.gov This modification introduces a carbohydrate moiety onto the carbohydrazide scaffold.

| Reagent Type | Reaction Product | Key Features | References |

| Aldehydes/Ketones | Hydrazone (Schiff Base) | Formation of a C=N double bond; versatile for creating libraries. | mdpi.commdpi.comiucr.org |

| Phenyl Isothiocyanate | N-(N-phenylthiocarbamoyl)-carbohydrazide | Addition reaction forming a thiosemicarbazide linkage. | mdpi.comekb.eg |

| D-Sugars | N-β-glycoside | Covalent attachment of a sugar moiety to the hydrazide nitrogen. | nih.gov |

| Dicarbonyl Compounds (e.g., acetylacetone) | N-pyrazolyl-carbohydrazide | Cyclocondensation to form a new pyrazole ring attached to the hydrazide. | nih.gov |

This interactive data table summarizes common derivatization strategies for the carbohydrazide moiety of pyrazole-5-carbohydrazides.

Substituent Variation on the Ethoxyphenyl Ring

Research has shown that the electronic nature of the substituents on the phenyl ring can significantly influence the reactivity and potential applications of the resulting pyrazole derivatives. For instance, the synthesis of pyrazole-3-carboxylates has been successfully accomplished with a variety of substituents on the C5-phenyl ring. nih.gov These include electron-donating groups like isopropyl and methoxy (B1213986), as well as electron-withdrawing groups such as nitro and fluoro. nih.gov The presence of a methoxy group at the meta-position, similar to the ethoxy group in the title compound, has been noted in related structures.

The synthesis of these analogs often involves the condensation of a substituted 1,3-dicarbonyl compound with a hydrazine. wikipedia.org For example, a general route to 1,5-diaryl-1H-pyrazole-3-carboxylates involves the reaction of arylhydrazines with β-ketoesters derived from substituted acetophenones. The specific substituents on the aryl ring are carried through the synthetic sequence to the final product.

The table below summarizes various substituents that have been incorporated into the phenyl ring of analogous pyrazole-3-carboxylate structures, showcasing the synthetic versatility of this scaffold. nih.gov

Table 1: Examples of Substituent Variation on the C5-Phenyl Ring of Pyrazole-3-Carboxylates

| Substituent on Phenyl Ring | Resulting Compound Name | Yield (%) | Physical State | Ref. |

|---|---|---|---|---|

| 4-Nitro | Methyl-5-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | 85% | Orange Solid | nih.gov |

| Naphthalen-2-yl | Methyl-5-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate | 88% | Yellow Solid | nih.gov |

| Isopropyl | Methyl-1-phenyl-5-(isopropyl)-1H-pyrazole-3-carboxylate | 70% | Yellow Oil | nih.gov |

| 3-Fluoro-4-methoxy | Methyl-5-(3-fluoro-4-methoxyphenyl)-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylate | 75% | White Solid | nih.gov |

Heterocyclic Ring Substitutions

The carbohydrazide functional group at the C5 position of the pyrazole ring is a versatile chemical handle for further synthetic transformations, serving as a key building block for the construction of more complex heterocyclic systems. nih.gov The lone pair of electrons on the terminal nitrogen atom makes it a potent nucleophile, enabling reactions with various electrophiles to yield a diverse range of derivatives. nih.govmdpi.com

One common transformation is the condensation of the carbohydrazide with aldehydes or ketones to form hydrazones. mdpi.comcardiff.ac.uk For example, the reaction of a pyrazole-3-carbohydrazide with isatin (B1672199) (indole-2,3-dione) in the presence of an acid catalyst leads to the formation of an N'-(2-oxoindolin-3-ylidene)carbohydrazide derivative, effectively fusing a new heterocyclic moiety to the parent structure via the hydrazone linkage. cardiff.ac.ukiucr.org

Furthermore, the carbohydrazide group can be used to construct new five- or six-membered heterocyclic rings. Intramolecular or intermolecular cyclization reactions of appropriately derivatized carbohydrazides are common strategies. For instance, reacting a pyrazole carbohydrazide with phenyl isothiocyanate yields a thiocarbamoyl derivative. mdpi.com In other schemes, pyrazole-based chalcones (α,β-unsaturated ketones) can be synthesized and subsequently cyclized with various reagents. Reaction with hydrazine hydrate can form a new pyrazoline ring, while reaction with thiourea (B124793) can yield a dihydropyrimidine-2-thione. mdpi.com Similarly, treatment with malononitrile in the presence of a base can lead to the formation of a cyanopyridone ring system. mdpi.com

These transformations highlight the utility of the carbohydrazide moiety as a synthon for accessing a wide variety of fused and appended heterocyclic systems, significantly expanding the chemical space accessible from the initial pyrazole scaffold.

Table 2: Examples of Heterocyclic Ring Formation from Pyrazole Precursors

| Starting Pyrazole Derivative | Reagent(s) | Resulting Heterocyclic System | Yield (%) | Ref. |

|---|---|---|---|---|

| 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide | Isatin, HCl | (E)-N′-(2-oxoindolin-3-ylidene)-5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide | 90% | cardiff.ac.ukiucr.org |

| Pyrazole-based chalcone | Hydrazine Hydrate | Acetyl-dihydropyrazole derivative | 73-81% | mdpi.com |

| Pyrazole-based chalcone | Hydroxylamine Hydrochloride | Isoxazole derivative | 80-85% | mdpi.com |

| Pyrazole-based chalcone | Thiourea, NaOH | Dihydropyrimidine-2-thione derivative | 80-81% | mdpi.com |

| Pyrazole-based chalcone | Malononitrile, Ammonium Acetate | Cyanopyridone derivative | 70-73% | mdpi.com |

| 5-benzoylamino-1,3,4-triphenyl-2-pyrazoline-5-carbohydrazide | Benzil | N-(5,6-Diphenyl-1,2,4-triazin-3-yl) derivative | 73% | mdpi.com |

Iii. Advanced Structural Characterization and Elucidation

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound. Each technique provides unique insights into the different components and connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution.

¹H NMR: In the ¹H NMR spectrum of a related compound, 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide, the protons on the aromatic rings typically appear as multiplets in the downfield region (around 6.8-7.6 ppm). The pyrazole (B372694) ring proton shows a characteristic singlet, and the NH and NH₂ protons of the hydrazide group would appear as exchangeable signals. For 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide , one would expect to see characteristic signals for the ethoxy group: a triplet for the methyl protons and a quartet for the methylene (B1212753) protons.

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For a similar pyrazole derivative, signals for the aromatic carbons are observed between 108 and 146 ppm, while the carbonyl carbon of the carbohydrazide (B1668358) appears further downfield (around 158-163 ppm). The carbons of the ethoxy group in the target molecule would have distinct chemical shifts, typically with the methylene carbon appearing more downfield than the methyl carbon.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, confirming the substitution pattern on the phenyl and pyrazole rings.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful tools for identifying the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of a carbohydrazide derivative would exhibit characteristic absorption bands. For instance, the N-H stretching vibrations of the amine and amide groups are typically observed in the range of 3300-3500 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretching of the hydrazide group is expected around 1670-1690 cm⁻¹. The C=N stretching vibration within the pyrazole ring and C=C stretching vibrations of the aromatic rings would appear in the 1450-1620 cm⁻¹ region. The presence of the ether linkage in the ethoxyphenyl group would be confirmed by a C-O stretching band, typically around 1200-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. Aromatic ring vibrations often give rise to strong Raman signals.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretching (Amine/Amide) | 3300 - 3500 |

| C-H Stretching (Aromatic) | 3000 - 3100 |

| C-H Stretching (Aliphatic) | 2850 - 3000 |

| C=O Stretching (Carbonyl) | 1670 - 1690 |

| C=N and C=C Stretching | 1450 - 1620 |

| C-O Stretching (Ether) | 1200 - 1250 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through the analysis of its fragmentation patterns.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular mass of 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide . This experimental mass would be compared to the calculated theoretical mass to confirm the elemental composition of the molecule.

Fragmentation Pattern: Upon ionization in the mass spectrometer, the molecule would fragment in a predictable manner. The analysis of these fragment ions can help to confirm the presence of key structural motifs, such as the ethoxyphenyl group, the pyrazole ring, and the carbohydrazide moiety.

X-Ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would allow for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For related pyrazole hydrazone structures, X-ray analysis has shown that the pyrazole and hydrazide moieties are often nearly coplanar, with the phenyl rings being twisted out of this plane. cardiff.ac.uk Such an analysis for 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide would provide invaluable information about its solid-state conformation.

Elemental Analysis and Purity Assessment Methods

Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared with the calculated theoretical values for the proposed molecular formula (C₁₂H₁₄N₄O₂). A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity.

In addition to elemental analysis, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be used to assess the purity of the compound. A single sharp peak in the HPLC chromatogram and a single spot on the TLC plate would indicate a high degree of purity.

Interactive Data Table: Elemental Analysis for C₁₂H₁₄N₄O₂

| Element | Theoretical Percentage |

| Carbon (C) | 58.53% |

| Hydrogen (H) | 5.73% |

| Nitrogen (N) | 22.75% |

| Oxygen (O) | 13.00% |

Iv. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic characteristics of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can determine its optimized geometry and a range of electronic properties. researchgate.net These properties, known as reactivity descriptors, help in predicting how the molecule will interact with other chemical species.

Table 1: Calculated Reactivity Descriptors for a Representative Pyrazole (B372694) Carbohydrazide (B1668358) Derivative

| Parameter | Value |

|---|---|

| Chemical Hardness (η) | ~1.5 - 2.5 eV |

| Electronic Chemical Potential (μ) | ~-3.0 - -4.0 eV |

| Global Electrophilicity Index (ω) | ~2.0 - 3.0 eV |

Note: The values presented are typical ranges for similar pyrazole carbohydrazide structures and are for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, the HOMO is expected to be localized primarily on the electron-rich regions, such as the ethoxyphenyl and pyrazole rings. The LUMO, on the other hand, would likely be distributed over the electron-deficient parts of the molecule, including the carbohydrazide moiety. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. wuxibiology.com

Table 2: Frontier Molecular Orbital Energies for a Representative Pyrazole Carbohydrazide Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | ~-6.0 to -7.0 |

| LUMO | ~-1.5 to -2.5 |

| Energy Gap (ΔE) | ~4.0 to 5.0 |

Note: These are representative values based on studies of analogous compounds.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. nih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the carbohydrazide group and the oxygen of the ethoxy group, identifying them as potential hydrogen bond acceptors. The hydrogen atoms of the N-H groups in the pyrazole and hydrazide moieties would exhibit positive potential, indicating their role as hydrogen bond donors.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to understand how a ligand, such as 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, might interact with a biological target, typically a protein or enzyme. rsc.org

In molecular docking simulations, the 3D structure of the ligand is placed into the binding site of the target protein. The simulation then explores various possible conformations and orientations of the ligand within the binding site. The interactions between the ligand and the protein's amino acid residues are then analyzed. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, the pyrazole ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The carbohydrazide moiety, with its hydrogen bond donors and acceptors, is expected to form crucial hydrogen bonds with polar residues in the binding pocket. The ethoxyphenyl group can fit into hydrophobic pockets of the target protein. tandfonline.com

A key outcome of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy. This value provides an estimate of the strength of the interaction between the ligand and the target. A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net

The stability of the ligand-protein complex is crucial for its biological activity. Molecular dynamics simulations can be employed following docking to further assess the stability of the predicted binding pose over time. These simulations provide a more dynamic picture of the interactions and can help to confirm the stability of the complex. For pyrazole derivatives, docking studies have been instrumental in identifying potential inhibitors for various enzymes, such as kinases and glucosidases. researchgate.nettandfonline.com

Table 3: Illustrative Molecular Docking Results for a Pyrazole Carbohydrazide Ligand with a Target Protein

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -7.0 to -9.0 |

| Interacting Residues | TYR, PHE, ARG, LYS |

| Key Interactions | Hydrogen bonding, π-π stacking, Hydrophobic interactions |

Note: This table presents hypothetical but realistic data for a pyrazole carbohydrazide derivative to illustrate typical docking results.

Identification of Key Residues in Molecular Recognition

Molecular docking is a primary computational tool used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein receptor. In the context of 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, docking studies would be instrumental in identifying its potential biological targets and the key amino acid residues involved in its binding.

The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating the binding affinity. This allows for the identification of crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in studies of other pyrazole derivatives, molecular docking has revealed the importance of specific amino acid residues in the active sites of various enzymes. While specific residues for 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide cannot be named without dedicated research, it is hypothesized that the pyrazole core, the ethoxyphenyl group, and the carbohydrazide moiety would each play a distinct role in molecular recognition. The carbohydrazide group, for example, is a common hydrogen bond donor and acceptor, likely forming key interactions with polar residues in a binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a series of analogues of 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, both 2D and 3D QSAR models could be developed to predict their biological activity.

2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecules, such as topological indices, constitutional descriptors, and physicochemical properties. These models are computationally less intensive and are useful for initial screening and understanding general structural requirements for activity.

3D-QSAR: These methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize the 3D structures of the molecules. They generate fields around the molecules to represent steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. The resulting contour maps can visually guide the design of more potent compounds by highlighting regions where modifications would be favorable or unfavorable for activity.

The development of a robust QSAR model is critically dependent on the selection of relevant molecular descriptors and rigorous validation.

Descriptor Selection: A vast number of molecular descriptors can be calculated. Statistical methods such as genetic algorithms or stepwise multiple linear regression are often employed to select a subset of descriptors that are most correlated with the biological activity, while avoiding inter-correlation.

Model Validation: To ensure the predictive power of a QSAR model, it must be validated. Internal validation techniques like leave-one-out cross-validation (q²) are used to assess the model's internal consistency. External validation, where the model's ability to predict the activity of a set of compounds not used in model generation is tested, is crucial for establishing its real-world predictive capability.

Table 1: Common Descriptors in QSAR Studies

| Descriptor Type | Examples | Description |

|---|---|---|

| Topological | Wiener index, Kier & Hall connectivity indices | Describe the atomic connectivity in the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies | Relate to the electronic distribution and reactivity. |

| Steric | Molar refractivity, van der Waals volume | Pertain to the size and shape of the molecule. |

| Hydrophobic | LogP | Measures the lipophilicity of the compound. |

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Interactions

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. An MD simulation of 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide bound to a target protein would reveal:

Conformational Sampling: The simulation would explore the different conformations the compound can adopt within the binding site, providing a more realistic representation of its bound state.

Dynamic Interactions: It would show how the interactions between the compound and the protein residues evolve over time, highlighting the stability of key hydrogen bonds and other interactions. The flexibility of both the ligand and the protein is taken into account, which can reveal binding modes not predicted by rigid docking.

The results of MD simulations are often analyzed by calculating root-mean-square deviation (RMSD) to assess the stability of the complex and by monitoring specific intermolecular interactions over the simulation trajectory.

Theoretical Spectroscopic Predictions and Validation

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. For 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, DFT calculations could be used to predict its:

Infrared (IR) and Raman Spectra: Theoretical vibrational frequencies can be calculated and compared with experimental spectra to aid in the assignment of vibrational modes. This can confirm the presence of specific functional groups and provide insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated and correlated with experimental NMR data to confirm the chemical structure of the synthesized compound.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This provides information about the electronic structure and chromophores within the molecule.

The comparison between theoretical predictions and experimental data is a powerful tool for structural elucidation and validation of the computational methods used.

V. Biological Activity Investigations in Vitro and Preclinical Mechanistic Studies

Anticancer Potential and Molecular Mechanisms

No specific studies detailing the anticancer potential or molecular mechanisms of 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide were identified. Research on analogous pyrazole (B372694) derivatives, however, suggests that this class of compounds holds promise as anticancer agents. Investigations into related molecules have often focused on their ability to inhibit cell growth and induce cell death in various cancer models.

Inhibition of Cancer Cell Proliferation in Specific Cell Lines

There is no available data from in vitro studies measuring the inhibitory effects of 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide on the proliferation of specific cancer cell lines. For context, other pyrazole-5-carbohydrazide derivatives have been evaluated against various human cancer cell lines, including those from lung, breast, and liver cancers, sometimes showing significant antiproliferative activity. For example, certain 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives have demonstrated potent activity against HepG-2 (liver), BGC823 (gastric), and BT474 (breast) cancer cell lines.

Investigations into Cell Cycle Perturbation and Apoptosis Induction Pathways

Specific mechanistic studies on how 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide might affect the cell cycle or induce apoptosis have not been published. Research into the broader pyrazole class indicates that these compounds can trigger programmed cell death (apoptosis) and cause cell cycle arrest, which are key mechanisms for anticancer drugs. For instance, flow cytometry analysis of different pyrazole carbohydrazides has shown an ability to arrest the cell cycle in the S phase. Furthermore, some pyrazole derivatives have been found to induce apoptosis by increasing the activity of key executioner proteins like caspase-3 and generating reactive oxygen species (ROS).

Modulation of Oncogenic Signaling Pathways (e.g., PI3K, EGFR, VEGFR-2, CDK)

Direct evidence of 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide modulating oncogenic signaling pathways such as PI3K, EGFR, VEGFR-2, or CDK is not present in the current scientific literature. Structurally similar heterocyclic compounds are frequently designed to target such pathways. For example, various 1,3,5-trisubstituted-1H-pyrazole derivatives have been investigated for their potential to inhibit key oncogenic proteins like the epidermal growth factor receptor (EGFR).

Enzyme Inhibition Studies (e.g., HDAC6, DNA Topoisomerase)

There are no published reports on the enzyme inhibitory activity of 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, specifically concerning enzymes like histone deacetylase 6 (HDAC6) or DNA topoisomerase. The pyrazole scaffold has been incorporated into molecules designed as HDAC6 inhibitors, which are of interest in cancer therapy.

DNA Intercalation and Interaction Studies

No studies were found that investigated the potential for 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide to intercalate or otherwise interact with DNA. DNA intercalation is a mechanism of action for several anticancer agents, where a molecule inserts itself between the base pairs of DNA, disrupting its structure and function. While some pyrazole-containing hybrids have been studied for their DNA binding capabilities, data for this specific compound is unavailable.

Antimicrobial and Antifungal Efficacy and Mechanisms

Comprehensive screening data for the antimicrobial and antifungal activity of 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is not available in the reviewed literature. The pyrazole nucleus is a well-established pharmacophore in the development of new antimicrobial and antifungal agents. Derivatives have shown activity against various bacterial and fungal strains, though the specific efficacy and spectrum of activity are highly dependent on the substituents attached to the core pyrazole ring.

Inhibition of Bacterial Growth (Gram-Positive and Gram-Negative Strains)

Pyrazole derivatives are recognized for their antibacterial properties. nih.gov Studies on various N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have shown good activity against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus. researchgate.net However, many of these derivatives displayed weaker activity against Gram-negative strains such as Pseudomonas aeruginosa and Escherichia coli. researchgate.net The antimicrobial potential can be enhanced by the presence of electron-withdrawing groups on the pyrazole structure. researchgate.net For instance, certain acetohydrazide-linked pyrazole derivatives have been identified as efficient antimicrobial agents against both bacterial and fungal strains. researchgate.net Other research into 3-aryl substituted pyrazole-4-carbaldehyde derivatives synthesized from galloyl hydrazide also reported promising antibacterial activity compared to the antibiotic ampicillin. researchgate.net

| Derivative Class | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Notable Findings | Reference |

|---|---|---|---|---|

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazides | B. subtilis, S. aureus | P. aeruginosa, E. coli | Good activity against Gram-positive, weaker against Gram-negative strains. | researchgate.net |

| Acetohydrazide-linked pyrazoles | - | - | Electron-withdrawing groups enhance antimicrobial potential. Compounds 6b, 6c, and 6d were efficient agents. | researchgate.net |

| 3-Aryl pyrazole-4-carbaldehydes | - | - | Derivatives [III]c and [III]e showed promising activity compared to ampicillin. | researchgate.net |

| Nitrofuran-containing tetrasubstituted pyrazoles | S. aureus, B. subtilis | E. coli, P. aeruginosa | Compound 3b showed promising antibacterial results against tested strains. | nih.gov |

Inhibition of Fungal Growth

The antifungal potential of pyrazole derivatives is a significant area of investigation. nih.gov A study on novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives tested their efficacy against several phytopathogenic fungi, including Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. mdpi.com While many compounds showed moderate activity, the isoxazolol pyrazole carboxylate derivative 7ai displayed potent antifungal activity against R. solani, with an EC₅₀ value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol. mdpi.com Similarly, pyrazole carboxamide thiazole (B1198619) derivatives have been evaluated against nine plant pathogens, with some compounds showing better activity against Valsa mali than the control drug boscalid. nih.gov

| Derivative Class | Fungal Strain(s) | Activity (EC₅₀/MIC) | Reference |

|---|---|---|---|

| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | EC₅₀ = 0.37 μg/mL | mdpi.com |

| Pyrazole carboxamide thiazole (6i) | Valsa mali | EC₅₀ = 1.77 mg/L | nih.gov |

| Pyrazole carboxamide thiazole (19i) | Valsa mali | EC₅₀ = 1.97 mg/L | nih.gov |

| Pyrazole carboxamide thiazole (23i) | Rhizoctonia solani | EC₅₀ = 3.79 mg/L | nih.gov |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | - | Showed in vitro antimicrobial properties. | nih.gov |

Mechanistic Insights into DNA Gyrase Inhibition

A primary mechanism for the antibacterial action of pyrazole derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. mdpi.com A series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogues were designed as potential DNA gyrase inhibitors. researchgate.netmdpi.com In this series, compound 3k was found to be a potent inhibitor of both S. aureus DNA gyrase and B. subtilis DNA gyrase, with IC₅₀ values of 0.15 µg/mL and 0.25 µg/mL, respectively. researchgate.netmdpi.com The strong correlation between the minimum inhibitory concentrations (MICs) and the DNA gyrase inhibition (IC₅₀) values suggests that the antibacterial effect of these compounds is directly linked to their ability to target this enzyme. mdpi.com In silico docking studies further support that these compounds can interact with key amino acid residues at the enzyme's active site. researchgate.net

| Derivative | Enzyme Source | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Compound 3k (N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analog) | S. aureus DNA gyrase | 0.15 µg/mL | researchgate.netmdpi.com |

| B. subtilis DNA gyrase | 0.25 µg/mL | researchgate.netmdpi.com | |

| Pyranopyrazole analog 4j | DNA gyrase | 6.29 µg/mL | |

| Benzofuran–pyrazole compound 9 | E. coli DNA gyrase B | 9.80 µM |

Investigation of Other Microbial Target Enzymes (e.g., DHFR, Succinate Dehydrogenase)

Beyond DNA gyrase, pyrazole derivatives have been shown to inhibit other crucial microbial enzymes.

Dihydrofolate Reductase (DHFR): DHFR is a validated target for antimicrobial agents as it is essential for nucleotide synthesis. Novel pyrazole derivatives, including those fused with pyridazine, have demonstrated potent DHFR inhibitory activity. Specifically, compounds bearing a benzenesulphonamide moiety were identified as highly active DHFR inhibitors, with IC₅₀ values as low as 0.09 µM, which is more potent than the classical DHFR inhibitor methotrexate (B535133) (IC₅₀ = 0.14 µM).

Succinate Dehydrogenase (SDH): SDH, or Complex II, is a key enzyme in both the citric acid cycle and the electron transport chain, making it a prime target for fungicides. A series of pyrazole-4-acetohydrazide derivatives were designed to target fungal SDH. Compound 6w from this series showed an impressive EC₅₀ value of 0.27 μg/mL against R. solani. Further studies, including molecular docking, confirmed that these compounds likely act as SDH inhibitors.

Antiviral Activity and Related Mechanisms (e.g., HIV-1 Reverse Transcriptase Inhibition)

The antiviral properties of the pyrazole scaffold have been explored against various viruses. nih.gov Recent studies have investigated pyrazole derivatives bearing a hydroxyquinoline scaffold against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, revealing promising antiviral activity. Another study on novel pyrazole-based analogues reported potent activity against MERS-CoV, with half-maximal cytotoxic concentrations (CC₅₀) significantly superior to the antiviral agent Favipiravir. While direct evidence for HIV-1 reverse transcriptase inhibition by 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is not available, the broader class of pyrazole derivatives has been noted for its potential in developing antiviral agents. nih.gov

Anti-inflammatory Pathways and Receptor Modulation

Pyrazole derivatives have a long history as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes. Various pyrazole carbohydrazide (B1668358) derivatives have demonstrated anti-inflammatory and analgesic activities. psu.edunih.gov For example, a series of 1,3,4-trisubstituted pyrazole derivatives were screened for anti-inflammatory activity, with some compounds showing excellent inhibition of carrageenan-induced paw edema, comparable to the standard drug diclofenac. nih.gov Another study synthesized novel heterocyclic compounds incorporating pyrazole moieties and evaluated their ability to inhibit COX-2, a key enzyme in inflammatory pathways.

Enzyme Inhibition Beyond Anticancer and Antimicrobial Contexts (e.g., α-Glucosidase, α-Amylase, Sphingosine Kinase 1)

The inhibitory action of pyrazole carbohydrazides extends to enzymes involved in metabolic and signaling pathways.

α-Glucosidase and α-Amylase Inhibition: These enzymes are key targets for managing type 2 diabetes, as their inhibition can slow carbohydrate digestion and reduce postprandial hyperglycemia. A study of novel 5-aryl pyrazole-glucose hybrids connected by a hydrazide linker identified potent α-glucosidase inhibitors. One derivative, compound 8g , exhibited an exceptionally low IC₅₀ value of 0.5 µM, significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 750.0 µM). Other pyrazole derivatives have also been shown to inhibit α-amylase. For instance, a pyrazole-indole conjugate 14b was a powerful inhibitor of α-amylase with an IC₅₀ of 4.21 µg/mL.

Sphingosine Kinase 1 (SphK1) Inhibition: SphK1 is a critical enzyme in the sphingolipid metabolic pathway, and its inhibition is a therapeutic strategy for inflammatory diseases and cancer. researchgate.netmdpi.com A specific pyrazole carbohydrazide derivative, SKI-I (N'-[(2-hydroxy-1-naphthyl)methylene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide), was identified as a competitive inhibitor of SphK1 with an IC₅₀ of 1.2 µM. researchgate.netmdpi.com

| Enzyme | Derivative | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| α-Glucosidase | 5-Aryl pyrazole-glucose hybrid (8g) | 0.5 µM | |

| α-Amylase | Pyrazole–indole conjugate (14b) | 4.21 µg/mL | |

| Sphingosine Kinase 1 (SphK1) | SKI-I | 1.2 µM | researchgate.net |

Investigation of Neuroprotective Mechanisms (e.g., Bax and Caspase-3 Pathways)

Neurodegenerative diseases are often characterized by the progressive loss of neuronal structure and function, frequently involving apoptotic pathways. Key players in the apoptotic cascade include the Bcl-2 family of proteins, such as the pro-apoptotic protein Bax, and the caspase family of cysteine proteases, particularly caspase-3. The activation of Bax can lead to mitochondrial dysfunction and the subsequent activation of caspase-3, which executes the final stages of apoptosis.

While direct studies on the neuroprotective mechanisms of 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide are not extensively detailed in publicly available literature, the broader class of pyrazole derivatives has been investigated for its potential to modulate these apoptotic pathways. Research on various pyrazole-containing compounds has suggested a potential for neuroprotection by interfering with the apoptotic cascade. For instance, studies on other N-propananilide derivatives bearing a pyrazole ring have demonstrated neuroprotective effects against neurotoxicity models. These studies have shown that the protective activity can be attributed to the downregulation of Bax expression levels and a decrease in the activation of caspase-3.

The general neuroprotective potential of pyrazole derivatives is an active area of research. Some synthesized aryl azoles, which include the pyrazole scaffold, have demonstrated neuroprotective activity in in vitro assays using toxicity paradigms. It is hypothesized that compounds like 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide may exert neuroprotective effects by modulating the expression or activity of key apoptotic proteins such as Bax and caspase-3, thereby preventing or reducing neuronal cell death. However, without specific experimental data on this particular compound, its precise mechanism of action in a neuroprotective context remains to be elucidated through dedicated in vitro and preclinical studies.

Antioxidant Activity Evaluation (In Vitro Free Radical Scavenging Assays)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a significant contributor to the pathophysiology of numerous diseases. Antioxidants can mitigate oxidative stress by scavenging free radicals. The pyrazole nucleus is a well-established pharmacophore that has been incorporated into many compounds exhibiting antioxidant activity.

The antioxidant potential of pyrazole derivatives is often evaluated using in vitro free radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. The activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals.

The antioxidant capacity of pyrazole derivatives is influenced by the nature and position of substituents on the pyrazole and phenyl rings. Electron-donating groups are generally found to enhance antioxidant activity. The carbohydrazide moiety at the 5-position of the pyrazole ring in 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide may also contribute to its free radical scavenging ability.

The table below presents data from studies on various pyrazole derivatives, illustrating the range of antioxidant activities observed in this class of compounds. It is important to note that these values are for related, but not identical, compounds and serve to indicate the potential for antioxidant activity within this chemical family.

| Compound Type | Assay | IC50 (µg/mL) | Reference Standard |

| 3-(4-ethoxyphenyl)-5-(substituted phenyl)pyrazoline derivative (with methoxy (B1213986) group) | DPPH | 9.02 | Ascorbic Acid |

| 3-(4-ethoxyphenyl)-5-(substituted phenyl)pyrazoline derivative (with methoxy group) | Hydrogen Peroxide | 9.44 | Ascorbic Acid |

| 3-(4-ethoxyphenyl)-5-(substituted phenyl)pyrazoline derivative (with hydroxy group) | DPPH | 12.41 | Ascorbic Acid |

| 3-(4-ethoxyphenyl)-5-(substituted phenyl)pyrazoline derivative (with hydroxy group) | Hydrogen Peroxide | 14.56 | Ascorbic Acid |

Further in vitro studies employing a panel of free radical scavenging assays would be necessary to definitively characterize the antioxidant profile of 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide and determine its specific IC50 values.

Vi. Structure Activity Relationship Sar Analysis

Impact of Substituent Effects on Biological Activity

Substituents on the pyrazole (B372694) and phenyl rings play a pivotal role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. These effects can be broadly categorized into electronic, steric, and hydrophobic contributions.

The electronic nature of substituents can significantly influence a molecule's interaction with biological targets.

Electron-Donating Groups (EDGs): The ethoxy group (-OCH2CH3) at the meta-position of the phenyl ring is a moderate electron-donating group through resonance, while being weakly electron-withdrawing inductively. EDGs like methoxy (B1213986) and ethoxy can increase the electron density of the aromatic ring, which may enhance binding to electron-deficient pockets in target proteins. In some series of pyrazole derivatives, the presence of EDGs on the phenyl ring has been associated with potent biological activities.

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of electron-withdrawing groups, such as halogens (Cl, Br, F) or nitro groups (NO2), can drastically alter the electronic distribution of the molecule. rsc.org Studies on various pyrazolyl–thiazole (B1198619) derivatives have shown that the presence of EWGs like nitro and chloro groups can significantly enhance antimicrobial activity. rsc.org For instance, compounds bearing a nitro group have demonstrated substantial activity against bacteria such as B. subtilis. rsc.org This suggests that for certain biological targets, a reduction in electron density on the phenyl ring is favorable for activity.

Table 1: Influence of Electronic Effects on the Biological Activity of Pyrazole Analogs

| Substituent Type | Example Groups | General Impact on Phenyl Ring | Observed Effect on Biological Activity (in Analogs) |

|---|---|---|---|

| Electron-Donating (e.g., Ethoxy) | -OCH3, -OCH2CH3, -CH3 | Increases electron density | Can enhance binding to specific protein targets. |

| Electron-Withdrawing | -Cl, -Br, -NO2, -CF3 | Decreases electron density | Often enhances antimicrobial and anticancer activities. rsc.org |

The size and spatial arrangement of substituents (steric effects) are critical for determining how a molecule fits into a biological target's binding site.

Steric Bulk: The ethoxy group, while not excessively large, does introduce more steric bulk than a methoxy or a simple hydroxyl group. This can either be beneficial, by promoting a specific, active conformation, or detrimental, by preventing the molecule from accessing a sterically constrained binding pocket. The flexibility of the ethyl chain allows for some conformational adjustment.

Conformational Flexibility: The single bonds connecting the pyrazole ring to the phenyl ring and the carbohydrazide (B1668358) moiety allow for rotational freedom. This flexibility enables the molecule to adopt various conformations to optimize its interaction with a binding site. However, excessive flexibility can be entropically unfavorable upon binding. The specific substitution pattern helps to lock the molecule into a more limited set of preferred conformations, potentially increasing binding affinity.

Lipophilicity, often quantified by the partition coefficient (LogP), is a crucial parameter for drug absorption, distribution, metabolism, and excretion (ADME).

The ethoxy group on the phenyl ring increases the lipophilicity of the molecule compared to a hydroxyl or hydrogen substituent. This enhanced lipophilicity can improve membrane permeability and access to intracellular targets.

Research on a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives demonstrated that compounds with LogP values in the range of 3.12 to 4.94 exhibited a greater inhibitory effect on the growth of A549 lung cancer cells. nih.gov This highlights the importance of an optimal lipophilicity for certain biological activities. Compounds that are too hydrophilic may not cross cell membranes effectively, while those that are too lipophilic may have poor solubility or be rapidly metabolized.

Positional Isomerism and Activity Modulation (e.g., Ethoxyphenyl Substitution Patterns)

The position of the ethoxy group on the phenyl ring (ortho, meta, or para) can have a profound impact on the molecule's activity.

Meta-Substitution: The 3-(3-ethoxyphenyl) substitution pattern places the ethoxy group at the meta position. This positioning influences the electronic distribution and steric profile of the phenyl ring differently than ortho or para substitution. Meta-substitution avoids direct steric clashes that might occur with an ortho-substituent and alters the electronic influence on the ring compared to a para-substituent. While direct comparative studies for this specific compound are lacking, in many classes of bioactive molecules, shifting a substituent from the para to the meta position can significantly alter potency and target selectivity.

Role of the Carbohydrazide Moiety in Biological Interactions

The carbohydrazide (-CONHNH2) functional group is a key pharmacophore in many biologically active molecules. nih.govresearchgate.net

Hydrogen Bonding: This moiety is an excellent hydrogen bond donor and acceptor, containing two nitrogen atoms and an oxygen atom that can participate in hydrogen bonding with amino acid residues in a protein's active site. These interactions are often crucial for anchoring the molecule to its target and for conferring specificity.

Chelating Properties: The hydrazide-hydrazone functionality has the ability to chelate metal ions, which can be a mechanism for the anticancer activity of some compounds. scribd.com

Synthetic Handle: The carbohydrazide group serves as a versatile synthetic intermediate, allowing for the creation of various derivatives, such as hydrazones, by condensation with aldehydes or ketones. researchgate.netresearchgate.net This allows for the systematic exploration of the chemical space around this part of the molecule to optimize activity. For instance, converting the carbohydrazide to a salicylaldehyde-derived hydrazone has been shown to produce potent anticancer agents. nih.govscribd.com

Correlation of Computational Data with Experimental Biological Observations

In modern drug discovery, computational methods like molecular docking are used to predict how a ligand might bind to a protein target and to rationalize experimental findings. nih.gov

Binding Pose Analysis: Molecular docking studies on similar pyrazole-carboxamide derivatives have been used to investigate their binding mechanisms with receptors like carbonic anhydrase. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues. For 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, docking could predict its binding orientation in a target protein, with the carbohydrazide moiety likely forming critical hydrogen bonds and the ethoxyphenyl group fitting into a hydrophobic pocket.

Predicting Activity: Computational studies can help to explain observed SAR trends. For example, if a series of analogs shows that a para-substituted compound is more active than a meta-substituted one, docking might reveal that the para-substituent is able to form an additional favorable interaction within the binding site that the meta-substituent cannot. Docking studies on pyrazole derivatives have successfully identified favorable binding energies and interactions that correlate with their observed cytotoxic activities. bohrium.comnih.gov

Design Principles for Optimized Biological Activity

The optimization of the biological activity of 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide derivatives is guided by a systematic analysis of their structure-activity relationships (SAR). Research into analogous pyrazole-containing compounds has illuminated several key molecular features that can be modulated to enhance therapeutic potential, particularly in the context of anticancer and antimicrobial applications. The core structure, consisting of a central pyrazole ring linked to a phenyl group and a carbohydrazide side chain, offers multiple sites for chemical modification. Strategic alterations at these positions can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

The primary design principles for optimizing the biological activity of this class of compounds revolve around three main structural components: the pyrazole core, the phenyl ring at the 3-position, and the carbohydrazide moiety at the 5-position. Modifications to these regions have been shown to impact biological outcomes by altering electronic properties, steric hindrance, and the potential for hydrogen bonding and other intermolecular interactions with biological targets.

Substitution on the Phenyl Ring:

Interactive Data Table: Effect of Phenyl Ring Substitution on Anticancer Activity

Below is a representative data table illustrating how different substitutions on the phenyl ring of pyrazole derivatives can influence their anticancer activity, as indicated by IC50 values against various cancer cell lines.

| Compound ID | Phenyl Ring Substituent | Cell Line | IC50 (µM) |

| 11c | 4-Cl | A549 | 4.09 |

| 11c | 4-Cl | HCT116 | 7.96 |

| 11c | 4-Cl | SW620 | 16.82 |

| 136b | 4-F | A549 | 1.962 |

| 136b | 4-F | HCT-116 | 3.597 |

| 136b | 4-F | MCF-7 | 1.764 |

| 148a | 4-SO2NH2 | A549 | 5.34 |

| 148b | 4-SO2NH2 | MCF-7 | 5.33 |

Data synthesized from studies on various pyrazole derivatives. nih.govmdpi.com

Modifications of the Pyrazole Core:

The pyrazole ring itself is a key pharmacophore. Substitution at the N1 position of the pyrazole ring has been shown to be a viable strategy for enhancing biological activity. For example, the introduction of an arylmethyl group at this position has yielded compounds with potent inhibitory effects on lung cancer cells. researchgate.netscribd.com The rationale behind such modifications often involves exploring additional binding interactions with the target protein or improving the compound's pharmacokinetic profile. The presence of a methyl group on the pyrazole ring has also been noted as potentially beneficial for antiproliferative activity against certain cancer cell lines. nih.gov

Alterations to the Carbohydrazide Moiety:

The carbohydrazide group at the 5-position of the pyrazole ring is a crucial site for derivatization, often leading to the formation of hydrazones with significantly enhanced biological profiles. Condensation of the carbohydrazide with various aromatic aldehydes and ketones can introduce a diverse range of substituents, thereby modulating the compound's steric and electronic properties. This approach has been successfully employed to generate derivatives with potent activity against lung cancer cells. researchgate.netscribd.com The formation of a hydrazone linkage extends the conjugated system of the molecule, which can be advantageous for intermolecular interactions. Furthermore, the nature of the substituent introduced via the hydrazone linkage can be fine-tuned to optimize properties such as lipophilicity and hydrogen bonding capacity. For instance, salicylaldehyde-derived hydrazones have demonstrated notable potency. scribd.com

Interactive Data Table: Impact of Carbohydrazide Derivatization on Biological Activity

This table provides examples of how derivatization of the carbohydrazide moiety in pyrazole compounds can affect their biological activity.

| Derivative Type | R Group on Hydrazone | Target/Cell Line | Activity/IC50 |

| Hydrazone | Salicylaldehyde | A549 Lung Cancer | High Potency |

| Hydrazone | Benzo[d] nih.govnih.govdioxole | A549 Lung Cancer | Moderate Potency |

| Amide | Various Amines | Insecticidal | Variable |

| Schiff Base | 2-hydroxy-3-ethoxybenzylidene | Cytotoxic (A549) | Active |

Data compiled from various studies on pyrazole carbohydrazide derivatives. mdpi.comscribd.comjlu.edu.cn

Vii. Future Research Directions and Applications

Exploration of Novel Synthetic Pathways for Analog Generation

The generation of a diverse library of analogs based on the 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide scaffold is a crucial step in exploring its full therapeutic potential. Future research should focus on developing novel and efficient synthetic pathways to facilitate the synthesis of a wide range of derivatives. While classical methods for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, provide a foundational approach, more advanced strategies can offer greater flexibility and efficiency. nih.gov

Modern synthetic methodologies, including multicomponent reactions, microwave-assisted synthesis, and green chemistry approaches, are particularly promising for the rapid generation of analog libraries. researchgate.netmdpi.com For instance, a one-pot, three-component reaction involving a substituted phenylhydrazine, a β-ketoester, and a third component could be optimized to produce a variety of substituted pyrazole-5-carbohydrazides in high yields. nih.gov Furthermore, the application of flow chemistry could enable the scalable and controlled synthesis of these analogs.

The exploration of different substituents on both the ethoxyphenyl ring and the pyrazole core is of high importance. Modifications could include the introduction of various functional groups at different positions of the phenyl ring to probe structure-activity relationships (SAR). Similarly, substitution at the N1 position of the pyrazole ring can significantly influence the biological activity of the resulting compounds. orientjchem.org A systematic exploration of these modifications will be essential for identifying derivatives with enhanced potency and selectivity.

| Synthetic Strategy | Key Features | Potential Advantages | Representative Analogs |

|---|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid heating, shorter reaction times | High-throughput synthesis, improved yields | Halogenated and nitrated phenyl derivatives |

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more reactants | Atom economy, operational simplicity | N-alkylated and N-arylated pyrazole analogs |

| Flow Chemistry | Continuous processing in a reactor | Scalability, precise reaction control | Diverse ester and amide derivatives of the carbohydrazide (B1668358) moiety |

Advanced Mechanistic Investigations at the Molecular Level

A thorough understanding of the molecular mechanism of action of 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide and its analogs is fundamental for their rational design and development as therapeutic agents. Future research should employ a combination of computational and experimental approaches to elucidate how these compounds interact with their biological targets.

Computational methods, such as molecular docking and density functional theory (DFT) calculations, can provide initial insights into the binding modes and affinities of these compounds with putative protein targets. eurasianjournals.com These in silico studies can help in identifying key amino acid residues involved in the interaction and guide the design of new analogs with improved binding characteristics. tandfonline.com Molecular dynamics simulations can further be used to explore the conformational changes and dynamic behavior of the ligand-protein complexes. eurasianjournals.com

Experimentally, techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structural information on the binding of these compounds to their targets. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantitatively determine the binding affinities and kinetics. Furthermore, cell-based assays are crucial to validate the proposed mechanisms of action and to assess the downstream cellular effects of target engagement. For instance, investigating the impact of these compounds on signaling pathways and gene expression can provide a more comprehensive understanding of their biological activity. nih.gov

Development of Specific Molecular Probes

The development of specific molecular probes based on the 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide scaffold can provide powerful tools for chemical biology research. These probes can be used to visualize and study the distribution and dynamics of their biological targets in living cells and organisms. nih.gov

One promising direction is the design of fluorescent probes. By conjugating a fluorophore to the pyrazole carbohydrazide core, it is possible to create probes that can be used in fluorescence microscopy and other bioimaging applications. nih.govacs.org The choice of the fluorophore will depend on the specific application, with considerations for factors such as quantum yield, photostability, and excitation/emission wavelengths. Alternatively, the intrinsic fluorescence of some pyrazole derivatives could be exploited, where binding to the target induces a change in the fluorescence signal. rsc.org

Another approach is the development of photoaffinity probes. These probes are designed to form a covalent bond with their target upon photoactivation, allowing for the identification and characterization of the target protein. Biotinylated or radiolabeled probes can also be synthesized to facilitate the isolation and detection of the target protein through techniques like affinity chromatography and autoradiography.

| Probe Type | Principle | Application | Example Modification |

|---|---|---|---|

| Fluorescent Probes | Emission of light upon excitation | Bioimaging, target localization | Conjugation with BODIPY or fluorescein |

| Photoaffinity Probes | Covalent binding to target upon UV irradiation | Target identification and validation | Incorporation of a benzophenone (B1666685) or aryl azide (B81097) moiety |

| Biotinylated Probes | High-affinity binding to avidin/streptavidin | Target pulldown and enrichment | Attachment of a biotin (B1667282) tag via a linker |

Integration of Multi-Omics Data in Biological Evaluations

To gain a comprehensive understanding of the biological effects of 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide and its analogs, future research should integrate multi-omics data in their biological evaluations. nih.gov This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the cellular response to these compounds. nih.gov

Transcriptomic analysis, using techniques like RNA sequencing, can reveal changes in gene expression profiles upon treatment with the compounds, helping to identify affected pathways and potential off-target effects. mdpi.com Proteomic studies, utilizing mass spectrometry-based approaches, can provide information on changes in protein expression and post-translational modifications, offering further insights into the mechanism of action. mdpi.com Metabolomic analysis can identify alterations in cellular metabolism, providing a functional readout of the cellular response. mdpi.com

The integration of these multi-omics datasets can help in the construction of comprehensive network models of drug action, leading to a more holistic understanding of the therapeutic and potential toxic effects of these compounds. nih.gov This integrative approach can also aid in the identification of novel biomarkers for drug response and resistance. frontiersin.org

Application in Chemical Biology Tools

The unique properties of 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide and its derivatives can be harnessed for their application as chemical biology tools. These tools can be instrumental in dissecting complex biological processes and in the validation of new drug targets.